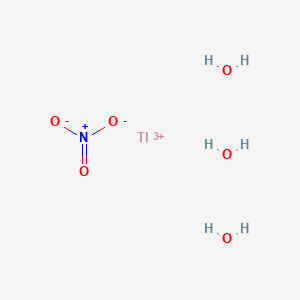

Thallium(3+);nitrate;trihydrate

Description

Historical Context of Thallium(III) Reagents in Chemical Science

The journey of thallium in science began in 1861 when it was independently discovered by William Crookes and Claude-Auguste Lamy through flame spectroscopy, which revealed its characteristic green spectral line. wikipedia.org The name "thallium" is derived from the Greek word "thallos," meaning a green shoot or twig. wikipedia.org While early applications of thallium compounds were varied, their role in organic synthesis became prominent in the latter half of the 20th century.

A pivotal moment in the history of thallium reagents arrived in the 1970s with the extensive work of chemists Alexander McKillop and Edward C. Taylor. Their research systematically demonstrated the utility of thallium(III) nitrate (B79036) as a powerful reagent for a variety of organic transformations. thieme-connect.com This foundational work laid the groundwork for its establishment as a specialized tool for synthetic chemists, particularly in the area of oxidative rearrangements. acs.org

Significance of Thallium(III) Nitrate Trihydrate in Contemporary Chemical Research

In modern chemical research, thallium(III) nitrate trihydrate is recognized for its ability to effect specific and often high-yield chemical transformations that can be challenging to achieve with other reagents. thieme-connect.com Its significance lies in its versatility as a potent oxidizing agent, capable of participating in a wide array of reactions. wikipedia.orglookchem.com The electrophilic nature of the thallium(III) ion allows it to react readily with various functional groups, initiating cascades of reactions that lead to structurally complex molecules. slideshare.net

The compound is particularly valued for its role in oxidative rearrangements, where it can induce ring contractions and expansions, as well as the migration of aryl groups. ottokemi.comtandfonline.com These transformations are crucial in the synthesis of natural products and other complex organic targets. researchgate.net

Overview of Key Research Domains

The application of thallium(III) nitrate trihydrate spans several key domains within organic synthesis. These include:

Oxidation of Alkenes and Alkynes: Thallium(III) nitrate is a versatile reagent for the oxidation of carbon-carbon double and triple bonds. youtube.combohrium.comacs.org

Oxidative Rearrangements: The reagent is widely used to promote rearrangements in ketones and olefins, leading to valuable synthetic intermediates. acs.orgbohrium.comacs.org

Synthesis of Heterocyclic Compounds: It has been employed in the synthesis and modification of heterocyclic systems. slideshare.nettandfonline.com

Aromatic Chemistry: Thallium(III) nitrate participates in reactions involving aromatic compounds, including oxidative coupling. wikipedia.orglookchem.com

Detailed Research Findings

The utility of thallium(III) nitrate trihydrate is best illustrated through specific examples from the chemical literature. The following sections delve into detailed research findings in key application areas.

Oxidative Transformations of Olefins and Ketones

Thallium(III) nitrate has proven to be a highly effective reagent for the oxidative rearrangement of olefins and ketones. bohrium.com For instance, the oxidation of cyclic olefins with thallium(III) nitrate can lead to ring-contracted products. slideshare.netbohrium.com A comparative study has shown that thallium(III) nitrate trihydrate can be more efficient than other oxidizing agents, such as hydroxy(tosyloxy)iodobenzene (HTIB), for certain ring contraction reactions, affording higher yields of the desired indane products. researchgate.netrsc.org

In the case of ketones, thallium(III) nitrate can induce oxidative rearrangements to form esters or acids. thieme-connect.comlookchem.com For example, acetophenones can be converted in a single step to methyl arylacetates using thallium(III) nitrate in methanol (B129727). acs.org The reaction proceeds through an initial oxythallation followed by a 1,2-aryl shift.

Table 1: Oxidative Rearrangements with Thallium(III) Nitrate Trihydrate

| Substrate | Product(s) | Yield (%) | Reference |

| 1,2-Dihydronaphthalenes | Indanes | 61-88 | researchgate.net, rsc.org |

| Acetophenones | Methyl arylacetates | High | , acs.org |

| Chalcones | Rearranged products | Varies | acs.org |

| Cyclic Aralkyl Ketones | Ring-expanded products | Not specified | ottokemi.com |

Applications in Aromatic and Heterocyclic Chemistry

Thallium(III) nitrate has also been utilized in the chemistry of aromatic and heterocyclic compounds. It can effect the oxidation of chalcones, deoxybenzoins, and benzoins. acs.org Furthermore, it has been used in the ring contraction of heterocyclic ketones, such as N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones, to yield stereoselective products. tandfonline.com

The reagent can also be used for the α-oxidation of enolizable ketones to produce α-nitrato ketones when the reaction is carried out in acetonitrile. acs.org

Table 2: Applications of Thallium(III) Nitrate Trihydrate in Aromatic and Heterocyclic Chemistry

| Reaction Type | Substrate | Product | Key Feature | Reference |

| Ring Contraction | N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones | trans-methyl N-acetyl-2-aryl-2,3-dihydro-1H-indole-3-carboxylates | Stereoselective | tandfonline.com |

| Oxidation | Chalcones, Deoxybenzoins, Benzoins | Oxidized products | Rearrangement | acs.org |

| α-Oxidation | Enolizable Ketones | α-Nitrato Ketones | In acetonitrile | acs.org |

Properties

Molecular Formula |

H6NO6Tl+2 |

|---|---|

Molecular Weight |

320.43 g/mol |

IUPAC Name |

thallium(3+);nitrate;trihydrate |

InChI |

InChI=1S/NO3.3H2O.Tl/c2-1(3)4;;;;/h;3*1H2;/q-1;;;;+3 |

InChI Key |

TVXZSQISQFXYRK-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].O.O.O.[Tl+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Conventional Synthetic Approaches to Thallium(III) Nitrate (B79036) Trihydrate

The most common and well-documented method for synthesizing Thallium(III) nitrate trihydrate involves the reaction of a thallium(III) precursor with nitric acid. This approach is favored for its directness and relatively straightforward reaction conditions.

The principal route to Thallium(III) nitrate trihydrate involves the digestion of thallium(III) oxide in concentrated nitric acid. wikipedia.org The reaction is typically carried out by heating a suspension of thallium(III) oxide in nitric acid, followed by cooling to crystallize the hydrated salt.

The balanced chemical equation for this reaction is:

Tl₂O₃ + 6HNO₃ + 3H₂O → 2Tl(NO₃)₃·3H₂O

Reaction Parameters: The process generally involves heating the reactants to facilitate the dissolution of the solid thallium(III) oxide. A common temperature for this step is around 80°C. wikipedia.org Upon complete dissolution, the resulting solution is cooled to induce crystallization of the Thallium(III) nitrate trihydrate product.

Table 1: Reactants and Products in the Conventional Synthesis of Thallium(III) Nitrate Trihydrate

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | State | Role |

|---|---|---|---|---|

| Thallium(III) Oxide | Tl₂O₃ | 456.76 | Solid | Thallium source |

| Nitric Acid | HNO₃ | 63.01 | Liquid | Reactant/Solvent |

Note: The molar mass of Thallium(III) nitrate without water of hydration is 390.40 g/mol . wikipedia.org

Advanced Techniques in Thallium(III) Nitrate Trihydrate Synthesis

A comprehensive review of scientific literature does not reveal established advanced synthesis techniques such as electrochemical, sonochemical, or microwave-assisted methods specifically for the direct preparation of Thallium(III) nitrate trihydrate. Research into advanced synthesis methodologies has been more focused on the precursors, such as the synthesis of nanostructured thallium(III) oxide. researchgate.net For instance, sonochemical methods have been employed to create thallium(I) coordination polymers which can then be thermally decomposed to form thallium(III) oxide nanostructures. wikipedia.org While these advanced methods are not directly applied to the final nitration step, they represent innovations in the synthesis of the starting materials.

Purity and Stoichiometry Considerations in Synthesis

The purity of the final Thallium(III) nitrate trihydrate product is crucial for its application, particularly in organic synthesis where the reagent's reactivity can be influenced by impurities.

Stoichiometric Control: Precise control of the stoichiometry between thallium(III) oxide and nitric acid is essential to ensure complete conversion and to minimize the presence of unreacted starting materials in the final product. The use of a slight excess of nitric acid can help to drive the reaction to completion, but a large excess may need to be removed during the isolation of the product.

Purification: Recrystallization is a common method for purifying inorganic salts like Thallium(III) nitrate trihydrate. youtube.com This process involves dissolving the crude product in a suitable solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. The choice of solvent and the cooling rate are critical parameters in achieving high purity. For analytical applications requiring very high purity, standardization of the Thallium(III) nitrate solution can be performed via titrimetric analysis with EDTA. nih.gov

Commercially available Thallium(III) nitrate trihydrate is often specified with a purity of 99.5% or higher, with specific limits on metallic impurities. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Thallium(III) nitrate trihydrate | Tl(NO₃)₃·3H₂O |

| Thallium(III) oxide | Tl₂O₃ |

| Nitric acid | HNO₃ |

| Thallium(I) nitrate | TlNO₃ |

Structural Elucidation and Crystallographic Investigations

Crystalline Structure of Thallium(III) Nitrate (B79036) Trihydrate

Thallium(III) nitrate trihydrate, with the chemical formula Tl(NO₃)₃·3H₂O, is a colorless crystalline solid. wikipedia.orgamericanelements.com Its structure has been determined through crystallographic studies, which reveal a highly ordered arrangement of its constituent ions and water molecules.

The crystalline form of Thallium(III) nitrate trihydrate belongs to the hexagonal crystal system. wikipedia.org This system is characterized by three equal-length crystallographic axes in one plane at 120° to each other, and a fourth axis perpendicular to this plane and of a different length. The specific lattice parameters for Thallium(III) nitrate trihydrate are a = 11.821 Å and c = 10.889 Å, with a lattice volume of 1313.7 ų. wikipedia.org

Table 1: Crystallographic Data for Thallium(III) Nitrate Trihydrate

| Property | Value |

| Crystal System | Hexagonal |

| Space Group | R3 |

| a (Å) | 11.821 |

| c (Å) | 10.889 |

| Lattice Volume (V) (ų) | 1313.7 |

This table presents the key crystallographic parameters for Thallium(III) Nitrate Trihydrate.

At the heart of the structure lies the thallium(III) ion (Tl³⁺). This central metal ion exhibits a nine-coordinate geometry. wikipedia.org This high coordination number is a result of its interaction with both the nitrate anions and the water molecules present in the crystal lattice.

The coordination sphere of the thallium center is comprised of three bidentate nitrate ligands and three monodentate water ligands. wikipedia.org The nitrate ions (NO₃⁻) act as bidentate ligands, meaning that two of their oxygen atoms bind to the central thallium ion. This chelation by the nitrate groups contributes significantly to the stability of the coordination complex. The three water molecules each coordinate to the thallium ion through their single oxygen atom, acting as monodentate ligands.

Solid-State Structural Characterization Methodologies

The determination of the intricate structure of Thallium(III) nitrate trihydrate and other thallium compounds relies on sophisticated solid-state characterization techniques. Single-crystal X-ray diffraction is a primary method used to determine the precise atomic positions within a crystal lattice, providing detailed information about bond lengths and angles. nih.gov Other techniques, such as the tight binding linear muffin-tin-orbital (TB-LMTO) method, can be employed to calculate structural and electronic properties at various pressures. aip.org For complex systems, a combination of analytical methods is often necessary for a comprehensive structural understanding.

Influence of Hydration on Molecular Architecture

The presence of three water molecules, or trihydrate, is a crucial aspect of the molecular architecture of Thallium(III) nitrate. These water molecules are not merely occupying space within the crystal lattice; they are directly bonded to the central thallium ion as ligands. wikipedia.org This hydration significantly influences the coordination number and geometry of the thallium center, differentiating its structure from an anhydrous form. The hydration state of a metal nitrate complex can be influenced by factors such as the hydration enthalpies of countercations present in a system, which can affect the composition and structure of the resulting metal-ligand complexes. nih.gov

Structural Studies of Thallium(III) Nitrate Trihydrate Complexes

While the structure of Thallium(III) nitrate trihydrate itself is well-defined, this compound can also serve as a precursor or component in the formation of other coordination complexes. For instance, the preparation of various complexes of thallium(III) halides has been described, leading to the formation of tetrahalothallate ions such as [TlCl₄]⁻. researchgate.net Additionally, complexes with neutral ligands like triphenylphosphine (B44618) oxide and pyridine (B92270) have been synthesized. researchgate.net The study of such complexes provides further insight into the coordination chemistry of thallium(III) and the versatility of its interactions with different ligands. Research has also explored the chelation of thallium(III) using various chelating agents, which form stable complexes with the metal ion. nih.govnih.gov

Advanced Spectroscopic Characterization of Thallium Iii Nitrate Trihydrate

Vibrational Spectroscopy (Infrared, Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. For Thallium(III) nitrate (B79036) trihydrate, these techniques provide insights into the vibrations of the nitrate ions (NO₃⁻) and the water molecules of hydration.

The nitrate ion, belonging to the D₃h point group in its free state, exhibits four fundamental modes of vibration. However, upon coordination to the Thallium(III) ion, the symmetry is lowered, which can lead to the splitting of degenerate modes and the activation of IR- or Raman-inactive modes. Studies on nitrate-containing compounds show characteristic bands for these vibrations. For instance, the infrared spectrum of hydrotalcite containing nitrate shows a very strong ν₃ mode around 1360 cm⁻¹ and a weak ν₂ mode at 827 cm⁻¹. researchgate.net The Raman spectrum of the same compound shows a strong ν₁ band at 1044 cm⁻¹. researchgate.net

In studies of Thallium(I) nitrate in liquid ammonia (B1221849), Raman spectroscopy has been used to investigate ion-solvent and ion-pair interactions. rsc.org An intense broad band observed around 1110 cm⁻¹ was assigned to the symmetric deformation mode of ammonia molecules interacting strongly with Thallium(I) ions. rsc.org While this study focuses on Tl(I), it highlights the sensitivity of vibrational spectra to the coordination environment of the metal ion. For Thallium(III) nitrate trihydrate, similar detailed analysis of the nitrate and water vibrational modes would reveal specifics about the coordination strength and structure. The presence of water of hydration would be indicated by O-H stretching and H-O-H bending vibrations in the IR and Raman spectra.

Table 1: Characteristic Vibrational Frequencies for Nitrate Ion

| Vibrational Mode | Frequency Range (cm⁻¹) | Symmetry (Free Ion) | Spectroscopic Activity |

|---|---|---|---|

| Symmetric Stretch (ν₁) | ~1050 | A₁' | Raman Active, IR Inactive |

| Out-of-Plane Bend (ν₂) | ~830 | A₂" | IR Active, Raman Inactive |

| Asymmetric Stretch (ν₃) | ~1390 | E' | IR Active, Raman Active |

Note: Frequencies are approximate and can shift significantly upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thallium(III) Nitrate Trihydrate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a spin of 1/2, which makes them suitable for high-resolution NMR studies. huji.ac.il The ²⁰⁵Tl isotope is generally preferred due to its higher natural abundance and greater sensitivity, resulting in narrower signals compared to ²⁰³Tl. huji.ac.il

Thallium(III) nitrate is noted for its role as an NMR chemical shift reference compound. nih.gov The chemical shift range for thallium is exceptionally wide, spanning over 5000 ppm, which makes it highly sensitive to its chemical environment. huji.ac.il This sensitivity allows for detailed studies of solvation, complexation, and ion-pairing in solution. For example, ²⁰⁵Tl NMR studies of thallium(I) cryptates have shown that the chemical shifts are independent of the solvent, indicating complete shielding of the thallium ion by the cryptand ligand. capes.gov.br

Although direct high-resolution NMR studies on Thallium(III) nitrate trihydrate itself are not extensively detailed in readily available literature, the technique is frequently used to characterize the products of reactions where it is employed as a reagent. acs.org The significant toxicity and handling difficulties of thallium compounds, along with the fact that thallium resonates at a frequency outside the range of many standard NMR probes, contribute to it being a less commonly studied nucleus. huji.ac.ilacs.org

Table 2: Properties of NMR-Active Thallium Isotopes

| Property | ²⁰³Tl | ²⁰⁵Tl |

|---|---|---|

| Spin | 1/2 | 1/2 |

| Natural Abundance (%) | 29.52 | 70.48 |

| Frequency Ratio (Ξ) (%) | 57.123200 | 57.691600 |

| Receptivity vs. ¹H | 0.0579 | 0.137 |

Data sourced from publicly available NMR data. huji.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Thallium(III) nitrate trihydrate is expected to be dominated by absorptions from the nitrate anion and ligand-to-metal charge transfer (LMCT) bands.

The nitrate ion itself has a strong absorption band in the UV region. spectroscopyonline.com Studies on nitrate and nitrite (B80452) solutions show a broad absorption peak between 190–250 nm. spectroscopyonline.com The electronic spectrum of Tl(III) in solution can be complex. Spectrophotometric studies involving the reaction of Tl(III) with various reagents have been conducted. For instance, a method for determining Tl(III) involves its reaction with 2–hydrazono–3–methyl–2,3–dihydrobenzo[d]thiazole hydrochloride (MBTH), where the resulting diazonium cation is measured. researchgate.net

In another study, a spectrofluorimetric method was developed for the determination of Tl(III), where its reaction with N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA) produces a highly fluorescent product. nih.gov The excitation and emission maxima for this Tl(III)-PQCTA product were found to be 324 nm and 379 nm, respectively. nih.gov While this data pertains to a complex of Tl(III), it points to the electronic transitions that can occur upon excitation with UV light. The UV region of Tl(III) complexes can sometimes show overlapping bands, making detailed analysis challenging. researchgate.net

Table 3: Spectroscopic Data for a Tl(III) Complex

| Complex | Excitation Maximum (λex) | Emission Maximum (λem) |

|---|

Data from a spectrofluorimetric study of a Thallium(III) complex. nih.gov

Mass Spectrometry Applications in Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the elemental composition and structure of molecules. In the context of Thallium(III) nitrate trihydrate, mass spectrometry is primarily used to characterize the products of reactions in which it is an oxidant or to determine the presence and concentration of thallium in various samples.

High-resolution mass spectrometry (HRMS) has been employed to characterize the products formed in organic syntheses that use Thallium(III) nitrate trihydrate. acs.org For instance, in the synthesis of sesquiterpenes, HRMS was used to confirm the mass of the synthesized organic molecules. acs.org

Furthermore, highly sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used for the trace-level determination of thallium. nih.govnih.gov In one study, ICP-MS was used as a validation method for the determination of thallium in biological samples, demonstrating excellent agreement with results from X-ray fluorescence spectrometry. nih.gov Field desorption mass spectrometry has also been used to quantitatively measure the time-dependent distribution of thallium in the organs of mice, showcasing the utility of MS in toxicological and environmental studies involving thallium compounds. nih.gov

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques are indispensable for obtaining information about the elemental composition, chemical state, and local atomic structure of materials. For Thallium(III) nitrate trihydrate, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF) are particularly insightful.

Synchrotron-based nano-focused X-ray fluorescence (nano-XRF) and X-ray Absorption Near Edge Structure (XANES) spectroscopy have been used to characterize the distribution and speciation of thallium in environmental samples. tuwien.at These studies can distinguish between the different oxidation states of thallium, such as Tl(I) and Tl(III), which is crucial for understanding its geochemical behavior and toxicity. tuwien.at Although susceptible to X-ray induced changes, specialized data collection methods can minimize these artifacts. tuwien.at

Monochromatic excitation X-ray fluorescence (ME-XRF) spectrometry has been evaluated as a rapid and simple technique for detecting thallium in biological samples. nih.gov This technique has shown excellent agreement with the more established ICP-MS method, highlighting its potential for applications in toxicology and clinical diagnostics. nih.gov These X-ray techniques provide direct spectroscopic evidence of the elemental presence and oxidation state of thallium in a variety of matrices.

Mechanistic Studies of Reactivity and Oxidation Pathways

Electron Transfer Mechanisms in Thallium(III)-Mediated Oxidations

The oxidation of various substrates by thallium(III) often proceeds through a two-electron transfer process. This is in contrast to many other metal-ion oxidations that involve single electron steps and the formation of free radical intermediates. For instance, the oxidation of hydrazides in an acidic medium has been shown to occur via a direct two-electron transfer without the intervention of free radicals. researchgate.net Similarly, studies on the oxidation of metol (B52040) (N-methyl-p-aminophenol) by aquothallium(III) in a perchloric acid medium also point towards a two-electron transfer mechanism. lookchem.com

However, the specific pathway, whether it's a single-step two-electron transfer (double electron transfer, DET) or a sequence of two single-electron transfers (SET), can be influenced by the substrate and reaction conditions. In some systems, the intermediacy of thallium(II) has been a subject of investigation, though conclusive evidence for its involvement remains elusive in many oxidation studies. zenodo.org The general consensus for many organic oxidations is the formation of an intermediate complex between thallium(III) and the substrate, which then decomposes in the rate-determining step to yield the products and thallium(I). researchgate.netzenodo.org

The nature of the thallium(III) species in solution significantly impacts its reactivity. The presence of complexing ligands can alter the electron transfer mechanism. For example, in the oxidation of arsenic(III), the reactivity of various chlorothallium(III) species follows the order Tl³⁺ > TlCl²⁺ > TlCl₂⁺ > TlCl₃ > TlCl₄⁻, indicating that the uncomplexed Tl³⁺ ion is the most potent oxidant in this case. researchgate.net Conversely, in the oxidation of hypophosphorous acid, the reactivity order is reversed, with TlCl₄⁻ being the most reactive species. researchgate.net This highlights the intricate role of the ligand environment in modulating the electron transfer process.

Role of Water Ligands in Oxidative Processes

Thallium(III) nitrate (B79036) is typically used as its trihydrate, Tl(NO₃)₃·3H₂O. In this solid state, the thallium ion is coordinated to nine oxygen atoms: three from bidentate nitrate ligands and three from monodentate water ligands. wikipedia.org In aqueous solutions, these water ligands play a crucial role in the oxidative processes.

The hydrolysis of the Tl(III) ion in water leads to the formation of various hydroxo species, which can influence the reaction rate and mechanism. The high charge density of the Tl³⁺ ion makes it prone to hydrolysis, even in acidic solutions. This hydrolysis can affect the electrophilicity of the thallium(III) center and its ability to coordinate with the substrate.

Furthermore, water molecules can participate directly in the reaction mechanism. In the thallium(III)-mediated oxidation of the nitrone spin trap DMPO, it has been proposed that thallium(III) interacts with the probe, facilitating the addition of a water molecule. conicet.gov.ar This intermediate is then further oxidized by another thallium(III) ion. conicet.gov.ar This example underscores the active role of water not just as a solvent but as a reactant facilitated by the metal center.

Kinetic and Thermodynamic Aspects of Thallium(III) Nitrate Trihydrate Reactions

Kinetic studies are fundamental to elucidating the reaction mechanisms of thallium(III) nitrate. The rate of oxidation is often found to be first order with respect to both the thallium(III) oxidant and the substrate. zenodo.orgscispace.com For example, the oxidation of pyruvic acid by thallium(III) in an acid perchlorate (B79767) medium follows a rate law that is first order in both reactants. zenodo.org

The reaction rate is also highly dependent on the concentration of hydrogen ions and any complexing anions present in the solution. In many cases, an increase in hydrogen ion concentration decreases the rate of reaction. researchgate.net This can be attributed to the protonation of the substrate or changes in the speciation of the thallium(III) oxidant.

Thermodynamic parameters, such as the activation energy, enthalpy, and entropy of activation, can be determined from the temperature dependence of the reaction rate. These parameters provide valuable insights into the nature of the transition state of the rate-determining step. For the oxidation of metol by thallium(III), the thermodynamic parameters for the rate-limiting step have been evaluated, contributing to a more complete understanding of the reaction profile. lookchem.com

The following table summarizes the kinetic and thermodynamic data for the oxidation of pyruvic acid by thallium(III).

| Parameter | Value | Reference |

| Rate Law | kKKh[TlIII][CH₃COCOOH] | zenodo.org |

| Stoichiometry (Tl(III):Substrate) | 1:1 | zenodo.org |

| Oxidation Product | Acetic Acid | zenodo.org |

The table below presents a summary of the reactivity of different thallium(III) species in the oxidation of various substrates.

| Substrate | Reactivity Order of Thallium(III) Species | Reference |

| Arsenic(III) | Tl³⁺ > TlCl²⁺ > TlCl₂⁺ > TlCl₃ > TlCl₄⁻ | researchgate.net |

| Hypophosphorous Acid | TlCl₄⁻ > TlCl₃ > TlCl₂⁺ > Tl³⁺ > TlCl₂⁺ | researchgate.net |

Applications in Organic Synthesis and Transformations

Applications in the Oxidation of Unsaturated Hydrocarbons

Thallium(III) nitrate (B79036) trihydrate demonstrates significant efficacy in the oxidation of various unsaturated systems, including styrene (B11656) derivatives, alkenes, alkynes, and cyclopropanes. These reactions often proceed with high selectivity, affording a variety of functionalized products.

Oxidation of Styrene Derivatives to Carbonyl Compounds

The treatment of styrene derivatives with thallium(III) nitrate trihydrate provides a direct route to carbonyl compounds. ottokemi.comsigmaaldrich.comsigmaaldrich.comwikipedia.org This transformation is a key step in the synthesis of various organic molecules. For instance, when styrene is reacted with thallium(III) nitrate in a methanol (B129727) solution, it can yield a 1,2-dimethyl derivative. slideshare.net However, if the reaction is conducted in dilute nitric acid, arylacetaldehyde is produced in high yield. slideshare.net

Alkenes and Alkynes to Functionalized Products (e.g., Acetals)

Thallium(III) nitrate is a versatile reagent for the oxidation of alkenes and alkynes. youtube.comyoutube.com The reaction of alkenes with thallium(III) nitrate in methanol can lead to the formation of carbonyl compounds or 1,2-glycol dimethyl ethers. slideshare.net The specific product obtained from the oxidation of alkynes depends on their structure. For example, diaryl alkynes react with thallium(III) nitrate in methanol or acidic solutions to yield different products. slideshare.net A crucial aspect of these reactions is the in situ formation of an acetal (B89532) from the starting ketone, a process where the thallium(III) salt acts as an effective Lewis acid catalyst for both acetal formation and subsequent halide abstraction. rsc.org

Cyclopropanes to Ring-Contracted Aldehydes

The oxidation of cyclopropanes using thallium(III) nitrate can lead to the formation of nitrate esters. acs.org This reaction proceeds via the opening of the cyclopropane (B1198618) ring and subsequent functionalization. youtube.comyoutube.com

Oxidative Rearrangements and Ring Transformations

A significant application of thallium(III) nitrate trihydrate lies in its ability to induce oxidative rearrangements, leading to complex ring transformations such as ring expansions and contractions. acs.orgacs.org

Regioselective Ring Expansion of Cyclic Aralkyl Ketones

Thallium(III) nitrate serves as a reagent for the regioselective ring expansion of cyclic aralkyl ketones through an oxidative rearrangement process. ottokemi.comsigmaaldrich.comsigmaaldrich.comwikipedia.org This methodology has been applied to adamantane (B196018) systems, demonstrating its utility in synthesizing complex polycyclic structures. acs.org The reaction allows for the enlargement of cyclic ketone rings, a valuable transformation in the synthesis of various carbocyclic and heterocyclic compounds. organic-chemistry.orgnih.gov

Ring Contraction of Cyclic Ketones

Thallium(III) nitrate mediates the ring contraction of cyclic ketones, a process that has been studied for its stereochemical aspects. slideshare.nettandfonline.comresearchgate.netdocumentsdelivered.com This reaction can be used to produce a series of trans-fused 10-methyl-2-decalones and indanes. ottokemi.comsigmaaldrich.comsigmaaldrich.comacs.org For example, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium(III) salts can lead to the formation of an indan (B1671822) through a ring contraction reaction. mdpi.com The reaction conditions, such as the choice of thallium salt and solvent, can influence the outcome, with some conditions favoring ring contraction while others lead to different products like dimethoxylated compounds. mdpi.com The ring contraction of cyclic ketones with thallium(III) salts can yield either an acid or an ester, depending on the specific reaction conditions. tandfonline.comresearchgate.net This method has also been extended to the synthesis of polyalkylated indoles. documentsdelivered.com

Selective Hydrolysis Reactions

Thallium(III) nitrate is a highly effective reagent for the selective hydrolysis of thioacetals to their corresponding carbonyl compounds. researchgate.net This transformation is a crucial deprotection step in multi-step organic synthesis, as thioacetals are common protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions. The use of TTN provides a mild and efficient alternative to classical methods that often require harsh reagents like mercury(II) salts. The reaction is typically fast and clean, proceeding under mild conditions to regenerate the parent carbonyl compound.

Table 2: Selective Hydrolysis of Thioacetals with Thallium(III) Nitrate This table illustrates the conversion of various thioacetals back to their parent carbonyl compounds.

| Substrate (Thioacetal) | Product (Carbonyl Compound) |

| 1,1-Bis(phenylthio)cyclohexane | Cyclohexanone |

| 2-Phenyl-1,3-dithiane | Benzaldehyde |

| 2-Methyl-2-phenyl-1,3-dithiolane | Acetophenone |

Functional Group Interconversions and Complex Molecule Synthesis

A notable application of thallium(III) nitrate is the oxidation of phenols bearing a p-methoxy group to generate p-quinone monoacetals. nih.govdocumentsdelivered.com This oxidative dearomatization reaction is a powerful tool for converting readily available phenols into highly functionalized quinone derivatives. nih.gov In this process, the phenol (B47542) is treated with thallium(III) nitrate in a suitable solvent, leading to the formation of the quinone acetal structure. nih.govdocumentsdelivered.com These products are valuable intermediates in the synthesis of various natural products and other complex organic molecules.

Table 3: Oxidation of p-Methoxyphenols with Thallium(III) Nitrate This table shows the general transformation of p-methoxyphenols into p-quinone acetals.

| Substrate (p-Methoxyphenol) | Product (p-Quinone Acetal) |

| p-Hydroxyanisole | p-Benzoquinone monomethyl acetal |

| 2,6-Dimethyl-4-methoxyphenol | 2,6-Dimethyl-p-benzoquinone monomethyl acetal |

Thallium(III) nitrate has been utilized in the synthesis of modified steroids, specifically in the preparation of A-norsteroids through oxidative rearrangement. nih.gov A key example is the ring contraction of 11-ketoprogesterone. nih.gov Treatment of this steroidal ketone with thallium(III) nitrate in a mixture of trimethyl orthoformate and methanol facilitates a rearrangement to yield the corresponding A-norsteroid. nih.gov This reaction demonstrates the utility of TTN in executing complex skeletal rearrangements required for the synthesis of modified steroid cores, which are of significant interest in medicinal chemistry.

Table 4: Synthesis of an A-Norsteroid using Thallium(III) Nitrate This table details a key transformation in the synthesis of modified steroids.

| Substrate | Product | Transformation Type |

| 11-Ketoprogesterone | 11-Keto-A-norprogesterone | Oxidative Ring Contraction |

A synthetically valuable transformation enabled by thallium(III) nitrate is the direct, one-step oxidative rearrangement of acetophenones to methyl arylacetates. This reaction proceeds in high yield when acetophenones are treated with TTN in acidic methanol. The process involves a 1,2-aryl migration, converting a ketone into an ester in a single step. This method is a powerful alternative to more traditional, multi-step sequences and has been applied to a wide range of substituted acetophenones.

Table 5: Synthesis of Methyl Arylacetates from Acetophenones with Thallium(III) Nitrate This table provides examples of the direct conversion of acetophenones to their corresponding methyl arylacetate esters.

| Substrate (Acetophenone) | Product (Methyl Arylacetate) | Yield (%) |

| Acetophenone | Methyl phenylacetate | 85 |

| 4'-Methoxyacetophenone | Methyl 4-methoxyphenylacetate | 98 |

| 4'-Nitroacetophenone | Methyl 4-nitrophenylacetate | 81 |

| 4'-Chloroacetophenone | Methyl 4-chlorophenylacetate | 88 |

Conversion of Primary and Secondary Alcohols to Carbonyl Compounds

Thallium(III) nitrate trihydrate serves as a highly effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net This transformation is a cornerstone of organic synthesis, essential for the construction of more complex molecules. When supported on an inert material such as silica (B1680970) gel, thallium(III) nitrate provides a mild and remarkably selective method for this oxidation. researchgate.net

The utility of this reagent system lies in its ability to produce carbonyl compounds in high yields with short reaction times under gentle conditions. researchgate.net A key advantage is its high selectivity, which prevents the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with many other oxidizing agents. researchgate.net Moreover, the reagent displays excellent chemoselectivity, leaving carbon-carbon double or triple bonds within the alcohol substrate untouched. researchgate.net

The typical experimental procedure involves refluxing the alcohol with silica-supported thallium(III) nitrate in a suitable solvent. The work-up is notably straightforward, requiring only the filtration of the solid support to isolate the product from the filtrate, which enhances the method's practicality. researchgate.net

The data below illustrates the oxidation of various alcohols using this method. researchgate.net

Table 1: Oxidation of Various Alcohols with Silica-Supported Thallium(III) Nitrate

| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Benzaldehyde | 35 | 75 |

| 2 | Cinnamyl alcohol | Cinnamaldehyde | 25 | 56 |

| 3 | 1-Phenylethanol | Acetophenone | 60 | 67 |

| 4 | 2-Buten-1-ol | 2-Butenal | 35 | 80 |

| 5 | Propargyl alcohol | Propiolaldehyde | 90 | 63 |

| 6 | Cyclohexanol | Cyclohexanone | 45 | 67 |

| 7 | 2-Heptanol | 2-Heptanone | 25 | 78 |

| 8 | Diphenylmethanol | Benzophenone | 45 | 73 |

The reaction is thought to proceed via a thallium(III) alkoxide intermediate which subsequently decomposes to the carbonyl product and a thallium(I) species. The silica gel support is believed to enhance the reaction by increasing the effective surface area. researchgate.net

Synthesis of Isoflavones and Aurones from Chalcones

Thallium(III) nitrate is a key reagent for the synthesis of isoflavones and aurones, two important classes of naturally occurring flavonoids, through the oxidative rearrangement of chalcones. This reaction provides a direct pathway to these valuable heterocyclic compounds.

When a 2'-hydroxychalcone (B22705) is treated with thallium(III) nitrate in a solvent like methanol, an oxidative rearrangement occurs. The proposed mechanism involves an initial oxythallation at the chalcone's double bond, which triggers a 1,2-aryl migration. Subsequent elimination of a thallium(I) species yields the stable isoflavone (B191592) ring system.

Interestingly, the reaction outcome can be directed towards the synthesis of aurones, another class of flavonoids, by modifying the reaction conditions. The choice of solvent and the substitution pattern on the chalcone (B49325) can influence whether the reaction yields an isoflavone or an aurone, demonstrating the versatility of thallium(III) nitrate in flavonoid chemistry.

The following table presents examples of this synthetic application.

Table 2: Synthesis of Isoflavones and Aurones from Chalcones using Thallium(III) Nitrate

| Entry | Substrate (Chalcone) | Product Type | Product Name | Yield (%) |

|---|---|---|---|---|

| 1 | 2'-Hydroxy-4'-methoxychalcone | Isoflavone | Formononetin | ~65 |

| 2 | 2'-Hydroxy-4,4'-dimethoxychalcone | Isoflavone | 7,4'-Dimethoxyisoflavone | ~70 |

| 3 | 2'-Hydroxy-4'-methoxychalcone (different starting material) | Isoflavone | Biochanin A | ~60 |

| 4 | 2'-Hydroxychalcone | Aurone | Aureusidin | ~55 |

| 5 | 2'-Hydroxy-4-methoxychalcone | Aurone | Hispidol | ~58 |

Comparative Studies with Alternative Oxidizing Agents (e.g., Iodine(III))

The significant toxicity of thallium compounds has driven research into safer, more environmentally benign alternatives. Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have emerged as prominent substitutes for thallium(III) nitrate in various oxidative transformations.

Both thallium(III) and iodine(III) reagents can effectively oxidize alcohols to carbonyl compounds. However, iodine(III) reagents offer the major advantage of substantially lower toxicity, aligning better with the principles of green chemistry. They are often less expensive and more readily available than their thallium counterparts. While silica-supported thallium(III) nitrate offers a heterogeneous system that simplifies reagent removal, iodine(III)-mediated oxidations are typically conducted under homogeneous conditions. researchgate.net

The choice of oxidant can influence reaction conditions and outcomes, as illustrated in the comparative table below.

Table 3: Comparison of Thallium(III) Nitrate and an Iodine(III) Reagent for the Oxidation of Benzyl Alcohol

| Oxidizing Agent | Reaction Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Tl(NO₃)₃·3H₂O / SiO₂ | Dichloromethane, reflux, 35 min | 75 researchgate.net | Heterogeneous, easy work-up researchgate.net |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Dichloromethane, room temp, 2 h | 92 | Low toxicity, safer alternative |

Similarly, in flavonoid synthesis, iodine(III) reagents can replicate the oxidative rearrangement of chalcones to isoflavones, providing a less hazardous route to these compounds. The decision to use thallium(III) nitrate versus an iodine(III) alternative hinges on factors like required selectivity, reaction scale, and, critically, safety and environmental considerations.

Green Chemistry Approaches in Thallium(III)-Mediated Reactions

Addressing the environmental and safety concerns associated with thallium(III) nitrate is a crucial aspect of its continued use in chemistry. Green chemistry principles provide a framework for mitigating its hazards.

Key strategies include:

Immobilization on Solid Supports: As seen in alcohol oxidation, immobilizing thallium(III) nitrate on a solid support like silica gel facilitates the containment and removal of the toxic thallium waste after the reaction. researchgate.net This simplifies purification and minimizes the risk of environmental release.

Development of Catalytic Systems: A primary goal of green chemistry is to move from stoichiometric reagents to catalytic ones. A system where a small, catalytic amount of thallium(III) could be regenerated by a co-oxidant would dramatically reduce thallium usage and waste. However, the efficient re-oxidation of thallium(I) back to thallium(III) remains a significant scientific challenge.

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally friendly solvents like water is another green objective. The hydrolytic instability of thallium(III) nitrate, however, can limit its application in aqueous systems. wikipedia.org

The following table summarizes these green chemistry approaches.

Table 4: Green Chemistry Strategies for Thallium(III)-Mediated Reactions

| Green Chemistry Principle | Approach | Example Application | Benefits | Challenges |

|---|---|---|---|---|

| Safer Design | Use of solid supports | Oxidation of alcohols using Tl(NO₃)₃ / SiO₂ researchgate.net | Simplified removal of toxic waste; potential for reagent recycling. researchgate.net | Potential for thallium leaching; long-term stability of the supported reagent. |

| Catalysis | Development of catalytic cycles with a co-oxidant | (Largely theoretical to date) | Significant reduction in toxic metal waste. | Finding an efficient and mild method to re-oxidize Tl(I) to Tl(III). |

| Safer Solvents | Use of aqueous media | Oxidative rearrangements in aqueous co-solvent systems | Reduces reliance on hazardous organic solvents. | Thallium(III) nitrate is prone to hydrolysis. wikipedia.org |

While the toxicity of thallium is an unavoidable drawback, the application of these green chemistry strategies can help to manage its risks and reduce the environmental footprint of its use in organic synthesis.

Coordination Chemistry and Complex Formation

Synthesis of Novel Thallium(III) Complexes

The synthesis of novel thallium(III) complexes from thallium(III) nitrate (B79036) trihydrate involves its reaction with various ligands under controlled conditions. This process allows for the formation of complexes with diverse structures and properties.

Researchers have successfully synthesized novel Thallium(III) complexes using one-pot reactions involving thallium(III) nitrate trihydrate and pyridine (B92270) dicarboxylic acid derivatives. nih.gov In one study, three new Tl(III) complexes, designated C1, C2, and C3, were created by reacting pyridine dicarboxylic acid derivatives with 2-aminobenzimidazole (B67599) or 4-aminopyridine (B3432731) in the presence of the thallium salt. nih.gov

For example, the synthesis of complex C1, (2-abH)2[Tl(pydc)2(H2O)2]2∙11H2O, involved the addition of an aqueous solution of pyridine-2,6-dicarboxylic acid and a methanolic solution of 2-aminobenzimidazole to a stirring aqueous solution of Tl(NO3)3·3H2O. nih.gov This method highlights the direct use of thallium(III) nitrate trihydrate as a metal source for creating complex coordination structures.

Thallium(III) nitrate trihydrate is also instrumental in the synthesis of macrocyclic complexes. These large, ring-shaped molecules can encapsulate the thallium ion, leading to stable and unique structures. For instance, thallium(III) phthalocyanine (B1677752) complexes, a type of macrocyclic compound, have been synthesized. researchgate.net The general approach involves the ligation of the Tl(III) ion to the macrocyclic ligand, often resulting in a six-coordinate complex where axial ligands can further influence the compound's properties. researchgate.net The thermal stability of these macrocyclic complexes is often notable, with some showing excellent stability at temperatures above 400°C. researchgate.net

The metallation of porphyrins with thallium(III) nitrate trihydrate is a direct route to forming thallium(III) porphyrin complexes. bohrium.comrsc.orgresearchgate.net This reaction typically yields aquoporphinatothallium(III) hydroxides directly. bohrium.comrsc.org The synthesis involves treating a porphyrin with the thallium(III) salt, leading to the insertion of the thallium ion into the porphyrin core. bohrium.comrsc.org These complexes can undergo further ligand exchange reactions to introduce different axial ligands, thereby modifying their chemical and physical properties. researchgate.net

Structural Analysis of Thallium(III) Coordination Compounds

The characterization of thallium(III) coordination compounds relies on a combination of analytical techniques to determine their three-dimensional structure and chemical bonding.

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise atomic arrangement within a crystalline complex. For the thallium(III) complexes with pyridine dicarboxylic acid derivatives (C1, C2, and C3), this method was used to determine their structures. nih.gov It revealed that complexes C1 and C2 are isostructural with a disordered square anti-prismatic geometry, while complex C3 exhibits a distorted tricapped triangular prism arrangement. nih.gov

In the case of a six-coordinate thallium(III) porphyrin triflate complex, [Tl(tpp)(OSO2CF3)(THF)·THF], X-ray crystallography showed an octahedral complex where the thallium ion is coordinated to the four nitrogen atoms of the porphyrin ring, one oxygen from a triflate anion, and one oxygen from a tetrahydrofuran (B95107) (THF) molecule. ntu.edu.tw The analysis also indicated that the thallium(III) ion is situated out of the plane of the porphyrin ring, leading to a "metal out-of-plane" (MOOP) conformation. ntu.edu.tw

Table 1: Selected Crystallographic Data for a Thallium(III) Porphyrin Complex

| Parameter | Value |

|---|---|

| Empirical Formula | C53H40F3N4O5STl |

| Formula Weight | 1150.34 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.073(3) |

| b (Å) | 21.054(4) |

| c (Å) | 15.602(3) |

| β (°) | 100.28(2) |

| Volume (ų) | 4545(1) |

Data from the single-crystal X-ray diffraction study of [Tl(tpp)(OSO2CF3)(THF)·THF]. ntu.edu.tw

A variety of spectroscopic methods are employed to characterize thallium(III) coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for studying thallium(III) porphyrin complexes, where thallium-proton couplings provide information about metal-ligand interactions. bohrium.comrsc.org These studies have shown that the coupling mechanism is predominantly through π-bonds for meso-protons and through σ-bonds for peripheral protons. bohrium.comrsc.org ¹³C and ¹⁹F NMR have also been used to characterize complexes like the thallium(III) porphyrin triflate. ntu.edu.tw

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the complexes and provides insights into the coordination environment of the metal ion. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the complexes. In thallium(III) porphyrins, a notable feature is the extrusion of the metal atom, often resulting in the free porphyrin ion being the base peak in the spectrum. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| 2-aminobenzimidazole |

| 4-aminopyridine |

| (2-abH)2[Tl(pydc)2(H2O)2]2∙11H2O |

| Pyridine-2,6-dicarboxylic acid |

| Tetrahydrofuran |

| Thallium(III) nitrate trihydrate |

| [Tl(tpp)(OSO2CF3)(THF)·THF] |

| Thallium(III) phthalocyanine |

Ligand Exchange and Complex Stability Studies

The coordination chemistry of thallium(III) nitrate trihydrate, Tl(NO₃)₃·3H₂O, is characterized by a nine-coordinate thallium center. In its crystalline form, the thallium ion is bound to three bidentate nitrate ligands and three monodentate water ligands. wikipedia.org The stability of thallium(III) complexes and their propensity for ligand exchange are influenced by several factors, including the solvent, the nature of the coordinating ligands, and the pH.

Thallium(III) is a soft acid and therefore forms its most stable complexes with soft bases. The stability of thallium(III) complexes is a critical aspect of its chemistry, with research demonstrating the formation of highly stable complexes with certain ligands. For instance, stable solid complexes such as Tl(dmso)₆₃ can be formed when a concentrated aqueous thallium(III) perchlorate (B79767) solution is added to dimethylsulfoxide (dmso). slu.se The resulting dmso solvated thallium(III) ion is a regular octahedral complex. slu.se

The solvent plays a crucial role in the stability of thallium(III) complexes. While stable complexes are formed in dmso, dissolving anhydrous thallium(III) trifluoromethanesulfonate (B1224126) in N,N-dimethylpropyleneurea (dmpu) leads to an immediate reduction to thallium(I). slu.se This highlights the influence of the solvent's reducing and coordination properties on the stability of the thallium(III) oxidation state. slu.se

The formation of mixed-valence thallium(III)-thallium(I) complexes has also been observed. A notable example is a light-sensitive mixed-valence porphyrin complex where thallium(III) is bound to the porphyrin core and thallium(I) is attached to a side-chain. slu.se This complex is stable in indirect sunlight but dissociates in direct sunlight, illustrating the influence of external energy on complex stability. slu.se

Hydrolysis is a significant factor affecting the stability of thallium(III) in aqueous solutions. The speciation of thallium(III) is pH-dependent, with Tl(OH)²⁺, Tl(OH)₂⁺, Tl(OH)₃, and Tl(OH)₄⁻ being the predominant species at different pH ranges. tandfonline.com The solid hydroxide, Tl(OH)₃, is one of the least soluble among metal hydroxides, which has implications for the environmental fate of thallium. tandfonline.com

Table 1: Stability of Thallium(III) Complexes with Various Ligands

Electrochemical Properties of Thallium(III) Complexes

The electrochemical behavior of thallium(III) complexes is dominated by the redox couple Tl³⁺/Tl⁺. Thallium(III) compounds are considered moderately strong oxidizing agents, and the reduction from the +3 to the +1 oxidation state is spontaneous under standard conditions. wikipedia.org This inherent instability of the +3 state is a defining characteristic of thallium chemistry. wikipedia.org

The redox properties of thallium(III) complexes have been a subject of detailed study, particularly with ligands such as porphyrins. acs.org Research into the electrochemistry of five-coordinate ionic and σ-bonded thallium(III) porphyrin complexes has provided insights into their electronic structure and reactivity. acs.org

In aqueous solutions, the stability and electrochemical potential of thallium species are highly dependent on pH and the redox potential (Eh) of the environment. Under reducing conditions, Tl⁺ is the most thermodynamically stable species, while in highly oxidizing environments, Tl(OH)₃ is expected to predominate. tandfonline.com

Cyclic voltammetry studies have been employed to investigate the electrochemical behavior of thallium. For instance, in certain media, two distinct anodic peaks can be observed, corresponding to the successive oxidations of Tl⁰ to Tl⁺ and Tl⁺ to Tl³⁺. ubbcluj.ro The presence of certain ligands can influence these electrochemical processes. The addition of thiocyanate, for example, can inhibit the re-formation of thallium(III) oxide at the anode during electrolysis and facilitates the conversion of Tl(III) to Tl(I). ubbcluj.ro

The standard reduction potential for the Tl³⁺/Tl⁺ couple is +1.25 V. This high positive potential underscores the strong oxidizing nature of the Tl³⁺ ion. The electrochemical properties of thallium are not only of fundamental interest but also have practical implications, for instance, in the development of electrochemical methods for the production of pure thallium. ubbcluj.ro

Table 2: Redox Potentials of Thallium Species

Analytical Chemistry and Quantification Methodologies

Precursor Chemistry for Ultra-High Purity Materials

Thallium(III) nitrate (B79036) trihydrate is recognized as a precursor for producing ultra-high purity compounds, as well as specific catalyst and nanoscale materials. americanelements.com Nitrate compounds, in general, are excellent for such purposes. americanelements.comamericanelements.com High-purity thallium compounds are integral to the manufacturing of specialized materials. For example, thallium bromide-iodide crystals are used for infrared optical materials, and thallium oxide is a component in glasses with a high index of refraction. americanelements.com The synthesis of these advanced materials often relies on the purity of the starting thallium compound.

Speciation Analysis of Thallium Forms (Thallium(I) versus Thallium(III))

The differing toxicities and chemical behaviors of Tl(I) and Tl(III) make their separate analysis, known as speciation, essential. tandfonline.com Tl(I) is generally the more stable form, while Tl(III) is a stronger oxidizing agent. rsc.orgbritannica.com The main challenge in speciation analysis is often the extremely low concentrations of Tl(III) compared to Tl(I) in environmental samples. nih.gov

Various methods have been developed to separate these two forms. One approach uses solid-phase extraction (SPE) with a sorbent that selectively retains one of the thallium species. For instance, alumina (B75360) coated with sodium dodecyl sulfate (B86663) can be used to retain a Tl(III) complex, allowing for its separation from Tl(I). nih.gov Another technique employs a chelating resin to selectively adsorb Tl(III) at a specific pH, leaving Tl(I) in the solution. acs.org It has been noted that in aqueous solutions, Tl(III) can convert to the more stable Tl(I) form over time. nih.gov

Advanced Instrumental Techniques for Thallium(III) Determination

The accurate quantification of Tl(III), often at trace levels, requires highly sensitive and selective analytical instruments. tandfonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for determining thallium concentrations at very low levels. tandfonline.comnih.gov It is frequently used for the analysis of thallium in various samples, including soil, water, and biological materials. tandfonline.comnih.govtandfonline.com When combined with separation techniques like ion chromatography (IC), ICP-MS allows for the effective speciation of Tl(I) and Tl(III). rsc.orgrsc.org This combination enables the separate quantification of each thallium species. rsc.org For example, after separating Tl(III) using a specialized sorbent, the eluted solution can be analyzed by ICP-MS to determine the Tl(III) concentration. nih.govnih.gov

Spectrofluorimetry for Pico-Trace Level Detection

Spectrofluorimetry is a highly sensitive method capable of detecting thallium at pico-trace levels. nih.gov This technique relies on the reaction of Tl(III) with a specific reagent to produce a fluorescent compound. nih.govnih.gov The intensity of the fluorescence is then measured to determine the thallium concentration. nih.gov This method is noted for its simplicity and does not require expensive or complex equipment. nih.gov It has been successfully applied to determine thallium in environmental water, biological fluids, soil, and food samples. nih.gov

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the total thallium content in a sample. nemi.govnih.govrsc.org The graphite (B72142) furnace variant of AAS (GFAAS) is particularly suited for detecting low concentrations of thallium. nemi.gov While AAS does not directly distinguish between Tl(I) and Tl(III), it can be used for speciation analysis when coupled with a pre-concentration and separation step. rsc.org This allows for the determination of the individual concentrations of Tl(I) and Tl(III). rsc.org

Voltammetric and Electrochemical Methods

Voltammetric and electrochemical methods, such as anodic stripping voltammetry (ASV), offer a sensitive and cost-effective way to determine thallium concentrations. scirp.orgresearchgate.netmetrohm.com These techniques involve depositing thallium onto an electrode and then "stripping" it off electrochemically, which generates a signal proportional to the amount of thallium present. scirp.orgresearchgate.net These methods have been successfully used to determine thallium in various samples, including water and sediments. researchgate.netresearchgate.net By controlling the experimental conditions, these techniques can also be used to differentiate between Tl(I) and Tl(III). lsu.edu

| Analytical Technique | Principle of Operation | Application in Thallium(III) Analysis |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionizes the sample in a plasma and then separates and detects the ions based on their mass-to-charge ratio. | Used for the highly sensitive quantification of Tl(III) after its separation from Tl(I). nih.govnih.govrsc.org |

| Spectrofluorimetry | Measures the fluorescence emitted from a sample after it is excited by a specific wavelength of light. | Enables the detection of Tl(III) at extremely low, pico-trace levels by reacting it with a fluorescent agent. nih.govnih.gov |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in a gaseous state to determine the concentration of an element. | Determines the total thallium concentration, and can be used for Tl(III) speciation when combined with separation methods. nemi.govrsc.org |

| Voltammetric and Electrochemical Methods | Measures the current that flows in an electrochemical cell as a function of the applied potential. | Provides a sensitive and cost-effective way to determine Tl(III) concentrations, with some methods allowing for speciation. scirp.orgresearchgate.netlsu.edu |

Complexometric Titration Methods

Complexometric titration remains a valuable and accessible method for the determination of thallium(III). These methods are typically based on the formation of a stable complex between Tl(III) and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). pharmaguideline.com Since EDTA forms stable complexes with many metal ions, selectivity for Tl(III) is achieved through the careful control of pH and the use of masking and demasking agents. pharmaguideline.comalazharpharmacy.com

A common approach is back-titration. 182.160.97 In this procedure, a known excess of EDTA is added to the sample solution containing Tl(III), allowing the formation of the [Tl-EDTA]⁻ complex. nih.govtsijournals.comnitk.ac.in The solution is typically buffered to a pH of 5-6 using a hexamine buffer. nih.govtsijournals.com The unreacted EDTA is then titrated with a standard solution of a secondary metal ion, such as zinc sulfate or lead nitrate, using a metal-ion indicator like Xylenol Orange to detect the endpoint. nih.govtsijournals.comnitk.ac.in

To determine the amount of EDTA that complexed with Tl(III), a selective demasking agent is introduced. This agent displaces EDTA from the [Tl-EDTA]⁻ complex. The liberated EDTA is then titrated with the same standard metal ion solution. nih.govtsijournals.comnitk.ac.in A variety of demasking agents have been successfully employed for this purpose, each with its own specific conditions and advantages.

The selection of the demasking agent is critical for the success of the titration. Reproducible and accurate results have been reported for the determination of Tl(III) in the range of a few milligrams to nearly 100 mg, with relative errors and coefficients of variation typically below 0.5%. nih.govtsijournals.comnitk.ac.in

| Method | Titrant | Indicator | pH | Demasking Agent | Reported Range | Relative Error | Ref. |

| Back-titration | Zinc Sulfate | Xylenol Orange | 5-6 | 4-Amino-5-mercapto-3-propyl-1,2,4-triazole | 5-75 mg | < 0.4% | nih.gov |

| Back-titration | Lead Nitrate | Xylenol Orange | 5-6 | Thiouracil | 3-95 mg | < 0.26% | tsijournals.com |

| Back-titration | Lead Nitrate | Xylenol Orange | 5-6 | Thiomalic Acid | 3-92 mg | < 0.17% | nitk.ac.in |

| Back-titration | Zinc Sulfate | Xylenol Orange | 5-6 | Thioglycolic Acid | 4-87 mg | < 0.3% | |

| Back-titration | Zinc Sulfate | Xylenol Orange | 5.0-6.0 | Sodium Sulfite | 4-80 mg | < 0.3% | psu.edu |

| Direct Titration | EDTA | Iron(III)-Sulfosalicylate | ~2.6 | - | Micro to Macro | - | oup.com |

High-Performance Liquid Chromatography Coupled with ICP-MS (HPLC-ICP-MS)

For the speciation analysis of thallium, differentiating between the Tl(I) and the more toxic Tl(III) states, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) has emerged as a powerful and highly sensitive technique. ingeniatrics.com This hyphenated method combines the separation capabilities of HPLC with the element-specific, low-detection-limit capabilities of ICP-MS. spectroscopyonline.comnih.gov

The separation of Tl(I) and Tl(III) is typically achieved using ion-exchange chromatography. The choice of the column (anion or cation exchange) and the composition of the mobile phase are critical for effective separation. nih.gov To enhance the separation and stability of Tl(III), a complexing agent, such as diethylenetriaminepentaacetic acid (DTPA), is often added to the mobile phase. nih.gov The charge of the Tl(III)-DTPA complex is pH-dependent, which is a key principle in its chromatographic separation from Tl(I).

Researchers have optimized various parameters to achieve effective separation and sensitive detection:

Anion Exchange Chromatography: An effective separation of Tl(I) and Tl(III) has been demonstrated using a Hamilton PRP-X100 anion exchange column. The mobile phase consisted of 200 mmol/L ammonium (B1175870) acetate (B1210297) and 10 mmol/L DTPA at a pH of 4.2. nih.gov Under these conditions, detection limits of 3-6 ng/L were achieved. nih.gov

Cation Exchange Chromatography: Using a Dionex CS12A cation exchange guard column, Tl(I) and Tl(III) were also successfully separated. The mobile phase for this separation was 15 mmol/L nitric acid and 3 mmol/L DTPA. nih.gov The detection limits for this method were in the range of 9-12 ng/L. nih.gov

The HPLC-ICP-MS technique offers excellent specificity and the ability to measure a wide dynamic range of concentrations, from nanograms per liter to milligrams per liter. spectroscopyonline.com

| Chromatographic Method | Column Type | Mobile Phase | pH | Detection Limits (ng/L) | Ref. |

| Anion Exchange | Hamilton PRP-X100 | 200 mmol/L Ammonium Acetate + 10 mmol/L DTPA | 4.2 | 3-6 | nih.gov |

| Cation Exchange | Dionex CS12A Guard | 15 mmol/L Nitric Acid + 3 mmol/L DTPA | - | 9-12 | nih.gov |

| Anion Exchange | - | 200 mmol/L Ammonium Acetate + 3 mmol/L DTPA | 4.2 | Tl(I): 3, Tl(III): 6 | |

| Cation Exchange | - | 15 mmol/L Nitric Acid + 3 mmol/L DTPA | - | - |

Method Validation and Quality Assurance in Thallium(III) Analysis

Method validation is a critical component of analytical chemistry, ensuring the reliability and accuracy of quantitative data. For thallium analysis, particularly at trace levels, a comprehensive validation process is essential. This process typically evaluates linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.govnih.gov

Quality assurance is maintained through the regular use of Certified Reference Materials (CRMs) and participation in interlaboratory comparison studies. nih.govciaaw.org CRMs are materials with a well-characterized concentration of the analyte, which are analyzed alongside unknown samples to verify the accuracy of the measurement process. nih.gov For thallium, several CRMs are available, including isotopic standards like NIST SRM 997 and solution standards for ICP analysis. nist.govsigmaaldrich.comsigmaaldrich.cn

A study on the determination of thallium in various food matrices by ICP-MS highlighted the key parameters for method validation. nih.gov The validation demonstrated good linearity with a correlation coefficient (R²) above 0.999. nih.govresearchgate.net The accuracy, determined through spike recovery experiments, ranged from 82.06% to 119.81%, and precision, expressed as relative standard deviation (RSD), was within 10%. nih.govresearchgate.net The method limit of detection (MLOD) was found to be in the range of 0.0070–0.0498 µg/kg. nih.govresearchgate.net

| Validation Parameter | Typical Acceptance Criteria/Results | Reference |

| Linearity (R²) | > 0.999 | nih.govnih.gov |

| Accuracy (Recovery) | 80–120% | nih.gov |

| Precision (RSD) | < 10-15% | nih.govresearchgate.net |

| Method Limit of Detection (MLOD) | Analyte and matrix dependent (e.g., 0.0070–0.0498 µg/kg in food) | nih.gov |

| Method Limit of Quantification (MLOQ) | Analyte and matrix dependent (e.g., 0.0222–0.1585 µg/kg in food) | nih.gov |

Sample Preparation and Matrix Effects in Analytical Procedures

The preparation of samples prior to analysis is a critical step that can significantly influence the accuracy and reliability of the results, especially in trace element analysis. iaea.orgiaea.org For the analysis of thallium in complex matrices such as environmental or biological samples, sample preparation aims to bring the analyte into a suitable form for measurement and to minimize interferences from the sample matrix. iaea.org

Common sample preparation techniques include acid digestion, particularly for solid samples, to decompose the organic matter and dissolve the target analyte. nih.gov For the speciation analysis of thallium, care must be taken to preserve the original oxidation states of Tl(I) and Tl(III) during sample handling and preparation, as redox-active species in the sample can cause interconversion.

Matrix effects are a significant challenge in ICP-MS analysis. drawellanalytical.com These effects occur when components of the sample matrix, other than the analyte, alter the analyte signal, leading to either suppression or enhancement. drawellanalytical.com High concentrations of dissolved solids, such as salts in seawater or biological fluids, are a common cause of matrix effects. nih.gov These can reduce the signal intensity and lower the ionization potential of the analyte in the plasma. nih.gov

Several strategies are employed to mitigate matrix effects:

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible. nih.gov It is often recommended to keep the total dissolved solids below 0.2% for ICP-MS analysis. nih.gov

Matrix-Matched Standards: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects. researchgate.net

Internal Standardization: Adding a non-native element at a constant concentration to all samples and standards can correct for variations in sample introduction and plasma conditions. drawellanalytical.com

Separation Techniques: Techniques like solid-phase extraction (SPE) can be used to selectively isolate the analyte of interest from the interfering matrix components prior to analysis. nih.govnih.gov For instance, Tl(III) can be selectively retained on a sorbent, separated from Tl(I) and other matrix constituents, and then eluted for quantification. nih.gov

In one study, a significant reduction in recovery (less than 60%) was observed for thallium in a high-salt matrix (sea salt). nih.gov By adjusting the sample weight and increasing the dilution factor, the accuracy was restored to a range of 92.05% to 101.42%. nih.gov This demonstrates the importance of optimizing sample preparation to overcome matrix interferences. nih.gov

Theoretical and Computational Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Investigations

Theoretical and computational chemistry provides a powerful lens through which to understand the intrinsic properties of thallium(III) nitrate (B79036) trihydrate. Due to the presence of the heavy thallium atom, relativistic effects are significant and must be considered for accurate predictions. Methods like Ab initio and Density Functional Theory (DFT) are instrumental in modeling the electronic structure and behavior of this compound.

Electronic Structure Calculations

Ab initio and DFT calculations are crucial for elucidating the electronic structure of thallium(III) compounds. These methods provide fundamental insights into molecular geometry, stability, and the nature of chemical bonds. For instance, DFT calculations have been employed to analyze the interactions of thallium compounds with other molecules.

Due to the significant relativistic effects associated with the heavy thallium atom, computational approaches must incorporate these effects for accurate predictions. Effective core potentials (ECPs) are often used in these calculations to handle the relativistic effects of the core electrons.

| Computational Method | Application to Thallium(III) Compounds | Key Findings |

| Ab Initio (Hartree-Fock, MP2) | Investigation of Tl(III) aqua ions. | Consistently predict a hexacoordinate thallium(III) ion in aqueous solution, forming a [Tl(H₂O)₆]³⁺ complex. |

| Density Functional Theory (DFT) | Analysis of interactions with other molecules, such as in oxidation reactions. | Provides insights into the electronic structure and reactivity of thallium(III) nitrate. |

Hydration of Thallium(III) Ions and Complexes

Understanding the hydration of the thallium(III) ion is fundamental to comprehending its behavior in aqueous environments. Computational studies, particularly those using ab initio and DFT methods, have been pivotal in characterizing the hydrated thallium(III) ion, [Tl(H₂O)n]³⁺.

Investigations at the Hartree-Fock and second-order Møller-Plesset (MP2) levels of theory, which account for electron correlation, have been performed on Tl(III) aqua ions. These calculations, often employing effective core potentials like LANL2 and SDD to manage relativistic effects, consistently predict that the thallium(III) ion is hexacoordinate in aqueous solution. This means it forms a stable complex with six water molecules, [Tl(H₂O)₆]³⁺. The crystal structure of thallium(III) nitrate trihydrate itself reveals a nine-coordinate thallium atom, bonded to three bidentate nitrate ligands and three water molecules. wikipedia.org

Molecular Dynamics Simulations of Thallium(III) Nitrate Trihydrate Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of thallium(III) nitrate trihydrate in various environments. While specific MD studies focusing exclusively on thallium(III) nitrate trihydrate are not extensively documented in the provided results, the principles of MD simulations are applied to similar systems, such as nitrate ion complexes and other ionic liquids. nih.govarxiv.orgrsc.org

These simulations can model the thermal decomposition of nitrate-containing complexes and their interactions in the presence of other molecules and electric fields. nih.gov For instance, MD simulations have been used to study the decomposition of molecular complexes with nitrate ions (NO₃⁻), which is relevant to understanding the stability and reactivity of thallium(III) nitrate. nih.gov

Predictive Modeling of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of chemical compounds, and thallium(III) nitrate is no exception. DFT calculations, for example, can be used to analyze the spin density distribution in cation radicals formed during oxidation reactions involving thallium(III) compounds, providing insights into the reaction mechanism. researchgate.net

Thallium(III) nitrate trihydrate is a potent oxidizing agent used in organic synthesis, for example, in ring contraction reactions. researchgate.net Predictive modeling can help to understand the efficacy of such reagents. For instance, studies have compared the yields of ring-contracted products using thallium(III) nitrate trihydrate with other oxidizing agents, demonstrating its superior efficiency in certain reactions. researchgate.net

Spectroscopic Property Prediction from Computational Models

Computational models play a vital role in predicting and interpreting the spectroscopic properties of molecules. For thallium compounds, these predictions are essential for characterizing their structure and bonding.

For example, UV-Vis spectroscopy is used to study electronic transitions. The Tl³⁺ ion in aqueous solutions shows a characteristic absorption band that can be distinguished from the Tl⁺ ion. Computational methods can help to assign these electronic transitions and understand how complexation with ligands affects the UV-Vis spectrum.

Furthermore, multinuclear NMR studies (¹H, ¹³C, and ²⁰⁵Tl), in combination with DFT calculations, have been used to confirm the structure of thallium(III) complexes in solution. researchgate.net These combined experimental and computational approaches provide a detailed picture of the coordination environment of the thallium(III) ion.

Future Directions and Emerging Research Avenues

Development of Novel Thallium(III) Reagents and Catalysts

The evolution of thallium(III) chemistry is intrinsically linked to the design of new reagents and catalysts that offer enhanced reactivity, selectivity, and stability. While thallium(III) nitrate (B79036) itself is a powerful oxidant, research is moving towards creating more sophisticated systems.

Future work in this area is focused on several key objectives:

Ligand Modification: The development of novel thallium(III) complexes with tailored organic ligands is a primary goal. By systematically varying the electronic and steric properties of the ligands, it is possible to fine-tune the reactivity and selectivity of the thallium(III) center. This could lead to reagents that can perform highly specific transformations not achievable with simple salts like thallium(III) nitrate.

Heterogenization: Supporting thallium(III) species on solid matrices is a promising strategy for creating recyclable and more environmentally benign catalysts. Research has demonstrated the use of thallium(III) nitrate on clay supports for oxidative rearrangements. acs.org Future efforts will likely explore other supports such as polymers, zeolites, and metal-organic frameworks (MOFs) to improve catalyst recovery and minimize thallium leaching.